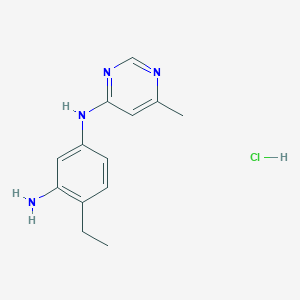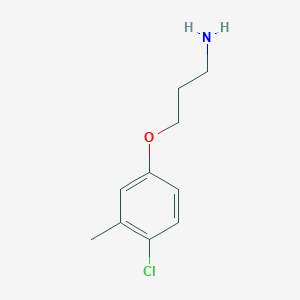
2-(3,4-Dichlorophenoxy)acetaldehyde
Descripción general
Descripción
2-(3,4-Dichlorophenoxy)acetaldehyde is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Plant Growth Regulation : 2-(2,4-Dichlorophenoxy)ethylamine, a related compound, is metabolized into 2,4-dichlorophenoxyacetaldehyde in higher plants like pea cotyledons. This compound is further metabolized into various products like 2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid (2,4-D), which have significant effects on plant growth regulation, such as preventing the extension of pea stem segments and inducing epinasty in plants like pea, radish, and tomato (Nash, Smith, & Wain, 1968).
Organocatalytic Asymmetric Cross-Aldol Reaction : 2-(3,4-Dichlorophenoxy)acetaldehyde derivatives are used in organic synthesis. For instance, the organocatalytic asymmetric cross-aldol reaction of 2-chloroethoxy acetaldehyde with aromatic aldehydes allows for the creation of chiral substituted 1,4-dioxanes and morpholines, which are important in producing compounds with biological activities (Sawant, Stevenson, Odell, & Arvidsson, 2013).
Environmental Science and Detection : In environmental sciences, acetaldehyde compounds like this compound are studied for their role and detection in the environment. A new fluorescent probe has been developed for sensitive detection of carbonyl compounds such as acetaldehyde in environmental water samples. This sensitivity is crucial for understanding the impact of these compounds in various environments (Houdier, Perrier, Defrancq, & Legrand, 2000).
Photocatalytic Oxidation : Acetaldehyde is completely oxidized to CO2 over a Pd/WO3 photocatalyst under fluorescent-light irradiation. This complete oxidation is significant for understanding the environmental and chemical processing of acetaldehyde and related compounds in various industrial applications (Arai, Horiguchi, Yanagida, Gunji, Sugihara, & Sayama, 2008).
Carcinogenicity and DNA Damage : Research also focuses on understanding the carcinogenicity associated with acetaldehyde compounds. Studies have shown that acetaldehyde is a highly reactive compound that causes various forms of damage to DNA, leading to mutations and potentially carcinogenic effects. This understanding is crucial in the fields of toxicology and medical research (Mizumoto, Ohashi, Hirohashi, Amanuma, Matsuda, & Muto, 2017).
Propiedades
IUPAC Name |
2-(3,4-dichlorophenoxy)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-3,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFYBRJZLWTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791726.png)
![4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791732.png)
![3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791740.png)
![3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B7791746.png)



![1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B7791783.png)
![6-[4-(Furan-2-carbonyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B7791787.png)
![6-amino-4-[(4-fluorophenyl)methyl]-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B7791791.png)



